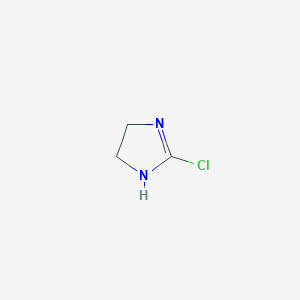

2-chloro-4,5-dihydro-1H-imidazole

説明

Synthesis Analysis

The synthesis of 2-chloro-4,5-dihydro-1H-imidazole involves the reaction of appropriate 1-arylhydrazinecarbonitriles with this compound. This yields 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines. These imines can be further converted into amides, sulfonamides, ureas, and thioureas .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed by IR and NMR spectroscopic data. Additionally, single-crystal X-ray analyses of related compounds provide insights into their three-dimensional arrangements .

科学的研究の応用

Molecular Structure and Biological Activity

- DFT and Molecular Docking Studies: A derivative of 2-chloro-4,5-dihydro-1H-imidazole, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, demonstrates potential as an alpha-2-imidazoline receptor agonist with antihypertensive properties. This is supported by DFT, molecular docking, and experimental spectroscopic studies (Aayisha et al., 2019).

Synthesis and Cytotoxicity Testing

- Novel Derivatives and Antitumor Activity: The synthesis of novel derivatives from this compound and their cytotoxic potency against various human cancer cell lines has been explored. Certain compounds demonstrated significant inhibition of cervical and bladder cancer cell lines (Balewski et al., 2020).

Corrosion Inhibition

- Use in Corrosion Inhibition: Imidazole derivatives, including those derived from this compound, have been studied for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is significant in the field of materials science (Ouakki et al., 2019).

Antimicrobial and Antibacterial Activity

- Antimicrobial Properties: Certain imidazole derivatives synthesized from this compound exhibit antimicrobial activity, particularly against gram-positive and gram-negative bacteria, showcasing their potential in addressing microbial resistance (Smitha et al., 2018).

Selective Receptor Binding

- Imidazoline Receptor Ligands: Compounds derived from this compound havebeen studied for their binding affinity to imidazoline receptors, highlighting their potential in neurological and pharmacological research. For instance, certain derivatives exhibited selective affinity for imidazoline I(2) receptors, useful for understanding their functions (Sączewski et al., 2003).

Chemical Reactions and Synthesis

- Facilitating Novel Reactions: The reactivity of this compound with various nucleophiles has been explored, demonstrating its role in synthesizing structurally unique compounds. This includes the synthesis of compounds bearing resemblance to potent receptor agonists (Sa̧czewski et al., 2001).

Pharmacological Applications

- Antidepressant Properties: Derivatives of this compound have been identified with a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, showing potential as antidepressants (Wentland et al., 1987).

Medicinal Chemistry Developments

- Comprehensive Medicinal Roles: Imidazole rings, such as those in this compound derivatives, play a crucial role in medicinal chemistry, exhibiting a broad spectrum of bioactivities including anticancer, antifungal, antibacterial, and antihypertensive properties (Zhang et al., 2014).

特性

IUPAC Name |

2-chloro-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2/c4-3-5-1-2-6-3/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYRXCWLDJORHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10284697 | |

| Record name | 2-chloro-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54255-11-7 | |

| Record name | NSC38456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10284697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

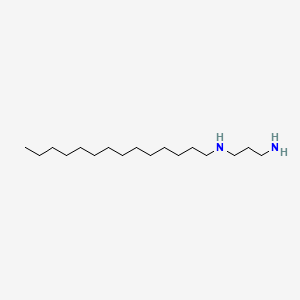

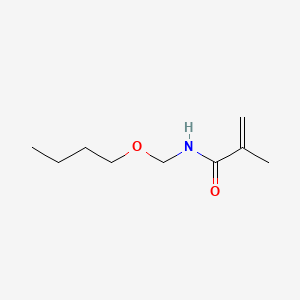

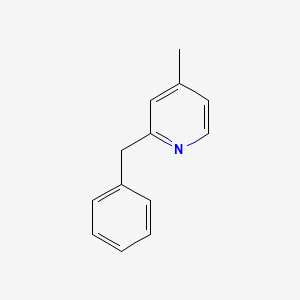

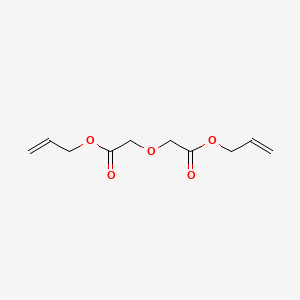

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)